![molecular formula C4H9N5O2S B2754512 1-ethyl-3-(N-nitroamidino)thiourea CAS No. 204188-33-0](/img/structure/B2754512.png)
1-ethyl-3-(N-nitroamidino)thiourea
Overview
Description
1-ethyl-3-(N-nitroamidino)thiourea is a chemical compound that falls under the category of thioureas . Thioureas are organosulfur compounds with the general formula S=C(NR2)2 . They are found in several commercial chemicals and have a trigonal planar molecular geometry . 1-ethyl-3-(N-nitroamidino)thiourea is a versatile material used in scientific research and exhibits unique properties that make it suitable for various applications such as catalysis, drug development, and material synthesis.
Synthesis Analysis
Thioureas can be synthesized by treating the corresponding cyanamide with hydrogen sulfide or similar sulfide sources . Organic ammonium salts react with potassium thiocyanate as the source of the thiocarbonyl (C=S) . A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .Molecular Structure Analysis
Thioureas have a trigonal planar molecular geometry of the N2C=S core . The C=S bond distance is near 1.71 Å, which is 0.1 Å longer than in normal ketones (R2C=O) . The C–N bond distances are short . Thioureas occur in two tautomeric forms .Chemical Reactions Analysis
Thioureas and their derivatives are known to play a significant role in various chemical reactions . They are used in organic synthesis and are intermediates in several organic synthetic reactions . They also have a variety of coordination modes and have wide applications in biological systems .Scientific Research Applications
- Researchers synthesized ETU derivatives based on quinolone moieties. These compounds were screened for their in vitro urease inhibition properties. Notably, N-methyl quinolonyl ETU exhibited the most potent inhibitory effect, achieving an IC50 value of 1.83 ± 0.79 µM .
- N-[2-(2-oxo-1-imidazolidinyl)ethyl]-N′-phenylurea (also known as ethylenediurea , or EDU ) displays cytokinin-like activity. It has been studied in tobacco callus bioassays and has induced cellular defenses against ozone damage in various plant species .
- The term “thiourea” refers to a group of compounds with the formula (R1R2N)(R3R4N)C=S. These compounds exist in two tautomeric forms: the thione form and the thiol form. The thione form is more prevalent in aqueous solutions, while the thiol form is also known as isothiourea .
Urease Inhibition
Cytokinin-Like Activity
Biological Applications
Mechanism of Action
Target of Action
Thioureas and their derivatives, including 1-ethyl-3-(N-nitroamidino)thiourea, are organosulfur compounds that have applications in numerous fields such as organic synthesis and pharmaceutical industries . They have been found to inhibit various enzymes, including α-amylase, α-glucosidase, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and glucose-6-phosphatase (G6Pase) . These enzymes play crucial roles in carbohydrate metabolism, neurotransmission, and glucose homeostasis, respectively .
Mode of Action
Thiourea derivatives are known to interact with their target enzymes and inhibit their activity . This interaction could involve the formation of a complex between the thiourea derivative and the enzyme, thereby preventing the enzyme from catalyzing its specific reaction .
Biochemical Pathways
The inhibition of enzymes like α-amylase, α-glucosidase, AChE, BuChE, and G6Pase by thiourea derivatives can affect several biochemical pathways. For instance, the inhibition of α-amylase and α-glucosidase can disrupt carbohydrate metabolism, leading to decreased breakdown and absorption of carbohydrates . Similarly, the inhibition of AChE and BuChE can affect neurotransmission, while the inhibition of G6Pase can impact glucose homeostasis .
Result of Action
The inhibition of the aforementioned enzymes by 1-ethyl-3-(N-nitroamidino)thiourea can lead to various molecular and cellular effects. For instance, the disruption of carbohydrate metabolism can affect energy production, while the alteration of neurotransmission can influence nerve signal transmission . The impact on glucose homeostasis can also affect blood glucose levels .
Safety and Hazards
Future Directions
Thioureas and their derivatives have been the subject of extensive study due to their wide range of applications in chemistry, biology, materials science, chemical engineering, and other industrial processes . They have promising roles in the fields of molecular recognition, materials science, agriculture, pharmaceuticals, and biological activities . Therefore, the future directions for 1-ethyl-3-(N-nitroamidino)thiourea could involve further exploration of its potential applications in these areas.
properties
IUPAC Name |
(1E)-1-[amino(nitramido)methylidene]-3-ethylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5O2S/c1-2-6-4(12)7-3(5)8-9(10)11/h2H2,1H3,(H4,5,6,7,8,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGHHLVCSUYOKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N=C(N)N[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=S)/N=C(\N)/N[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819582 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-ethyl-3-(N-nitroamidino)thiourea |
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